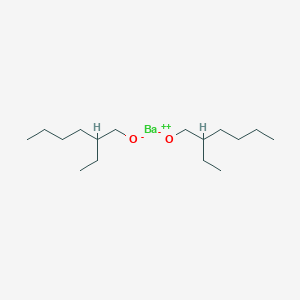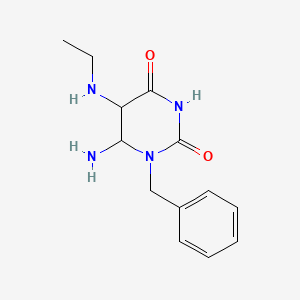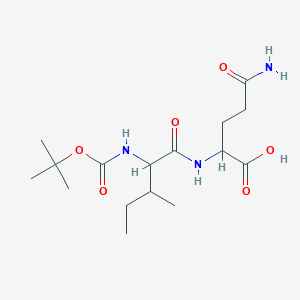
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, a chloro substituent, and multiple hydroxyl groups on a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of hydroxyl groups: Hydroxylation can be carried out using osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using hydrogenation catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions. Biology : Its structural features make it a candidate for studying enzyme interactions and receptor binding. Medicine Industry : Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups may facilitate binding to hydrophobic pockets, while the hydroxyl groups can form hydrogen bonds with active site residues. The chloro substituent may enhance the compound’s stability and reactivity.
Similar Compounds
(1S,6alpha)-1-(Benzoyloxy)methyl-6-bromo-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a bromo substituent instead of chloro.
(1S,6alpha)-1-(Benzoyloxy)methyl-6-fluoro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness: : The presence of the chloro substituent in this compound may confer unique reactivity and stability compared to its bromo and fluoro analogs. This can influence its biological activity and suitability for specific applications.
Eigenschaften
Molekularformel |
C21H19ClO6 |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
(5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2 |
InChI-Schlüssel |
OZXFMXVSIMKHPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)



![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)

![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

